molecular formula C12H14N2O3S B13554150 (6-Hydroxybenzothiazol-2-yl)carbamic acid tert-butyl ester

(6-Hydroxybenzothiazol-2-yl)carbamic acid tert-butyl ester

Cat. No.: B13554150
M. Wt: 266.32 g/mol
InChI Key: SEONTBJIIDPITE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-hydroxy-1,3-benzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbamate group can be hydrolyzed under physiological conditions, releasing the active benzothiazole derivative .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C12H14N2O3S/c1-12(2,3)17-11(16)14-10-13-8-5-4-7(15)6-9(8)18-10/h4-6,15H,1-3H3,(H,13,14,16)

InChI Key

SEONTBJIIDPITE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)O

Origin of Product

United States

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